3-(1H-imidazol-4-yl)propan-1-ol hydrochloride 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 152028-81-4
VCID: VC21144859
InChI: InChI=1S/C6H10N2O.ClH/c9-3-1-2-6-4-7-5-8-6;/h4-5,9H,1-3H2,(H,7,8);1H
SMILES: C1=C(NC=N1)CCCO.Cl
Molecular Formula: C6H11ClN2O
Molecular Weight: 162.62 g/mol

3-(1H-imidazol-4-yl)propan-1-ol hydrochloride

CAS No.: 152028-81-4

Cat. No.: VC21144859

Molecular Formula: C6H11ClN2O

Molecular Weight: 162.62 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-imidazol-4-yl)propan-1-ol hydrochloride - 152028-81-4

Specification

CAS No. 152028-81-4
Molecular Formula C6H11ClN2O
Molecular Weight 162.62 g/mol
IUPAC Name 3-(1H-imidazol-5-yl)propan-1-ol;hydrochloride
Standard InChI InChI=1S/C6H10N2O.ClH/c9-3-1-2-6-4-7-5-8-6;/h4-5,9H,1-3H2,(H,7,8);1H
Standard InChI Key LUMBYVQLUVKXEO-UHFFFAOYSA-N
SMILES C1=C(NC=N1)CCCO.Cl
Canonical SMILES C1=C(NC=N1)CCCO.Cl

Introduction

Chemical Identity and Structure

3-(1H-Imidazol-4-yl)propan-1-ol hydrochloride (CAS: 152028-81-4) is the hydrochloride salt of 3-(1H-imidazol-4-yl)propan-1-ol (CAS: 49549-75-9). It features an imidazole ring with a three-carbon chain terminating in a hydroxyl group . The compound's structural elements include the five-membered heterocyclic imidazole ring containing two nitrogen atoms, a propyl chain linker, and a terminal hydroxyl group.

Chemical Identifiers

ParameterValue
CAS Number152028-81-4
Molecular FormulaC₆H₁₁ClN₂O
Molecular Weight162.62 g/mol
IUPAC Name3-(1H-imidazol-5-yl)propan-1-ol;hydrochloride
Synonyms3-(1H-imidazol-4-yl)propan-1-ol hydrochloride; 3-(1H-Imidazol-5-yl)propan-1-ol hydrochloride; 1H-Imidazole-4-propanol, monohydrochloride

The compound exists as the hydrochloride salt of its parent structure, which enhances its solubility in aqueous media while maintaining the core structural features that contribute to its biological activity .

Physical and Chemical Properties

The physical and chemical properties of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride significantly influence its behavior in various applications and synthetic processes .

PropertyValueNote
AppearanceCrystalline solidTypical for hydrochloride salts
Boiling PointNot applicableDecomposition likely occurs before boiling
SolubilityHigh solubility in water and polar solventsCharacteristic of hydrochloride salts
pKaApproximately 14.54±0.10For the parent compound (predicted)

Chemical Reactivity

The chemical reactivity of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is governed by its functional groups:

  • The imidazole ring can participate in various reactions typical of aromatic heterocycles, including electrophilic substitution reactions.

  • The hydroxyl group can undergo oxidation reactions to form carbonyl compounds.

  • The hydroxyl group can also participate in substitution reactions to form other functional derivatives.

  • The hydrochloride moiety contributes to the compound's acid-base properties .

Biological Activity

Research suggests that 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride exhibits notable biological activities, particularly antifungal properties.

Antifungal Activity

The compound demonstrates activity against fungal pathogens, with Candida albicans being a primary target. The mechanism likely involves interference with ergosterol synthesis, a critical component of fungal cell membranes .

Imidazole derivatives, including this compound, can exhibit a range of activities including:

  • Antibacterial

  • Antimycobacterial

  • Anti-inflammatory

  • Antitumor

  • Antidiabetic

  • Anti-allergic

  • Antipyretic

  • Antiviral

  • Antioxidant

  • Anti-amoebic

  • Antihelmintic

  • Antifungal properties

Structure-Activity Relationships

Structural modifications of imidazole derivatives, including changes to the position of substituents and functional groups, can significantly impact their biological activities. For instance, related compounds such as 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters have demonstrated enhanced antifungal properties compared to conventional antifungal agents like fluconazole .

Pharmacological Properties

The pharmacological profile of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is influenced by its chemical structure and physicochemical properties.

Mechanism of Action

The compound's mechanism likely involves:

  • Interaction with fungal enzymes involved in ergosterol biosynthesis

  • Disruption of fungal cell membrane integrity

  • Interference with essential metabolic pathways in pathogenic organisms

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, general properties can be inferred:

  • The compound's high water solubility (due to the hydrochloride salt) likely facilitates absorption

  • Distribution may be influenced by the compound's moderate lipophilicity

  • Metabolism may occur through oxidation of the hydroxyl group or modifications to the imidazole ring

  • Excretion is likely through renal pathways

Research Applications

3-(1H-Imidazol-4-yl)propan-1-ol hydrochloride has several applications in scientific research and potential therapeutic development.

Chemical Research

In chemical research, the compound serves as:

  • A building block for the synthesis of more complex molecules

  • A model compound for studying the reactivity of imidazole derivatives

  • A precursor for preparing various functionalized derivatives

Biological Research

In biological research, applications include:

  • Investigation of antimicrobial mechanisms

  • Study of structure-activity relationships among imidazole derivatives

  • Development of new antifungal agents

Medicinal Chemistry

In medicinal chemistry, the compound serves as:

  • A lead compound for developing novel therapeutic agents

  • A tool for studying imidazole-based drug design

  • A reference compound for comparing antifungal efficacies

Comparison with Similar Compounds

To better understand the properties and potential applications of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride, it is valuable to compare it with similar compounds.

Comparison with Structural Analogs

CompoundKey DifferencesNotable Properties
3-(1H-Imidazol-1-yl)-1-propanolImidazole connected at 1-position instead of 4-positionDifferent biological activity profile
3-(1H-imidazol-4-yl)propanoic acidCarboxylic acid instead of alcohol functional groupFound in human urine, different bioactivity
Histidinol (2-amino-3-(1H-imidazol-5-yl)propan-1-ol)Contains an additional amino groupInvolved in histidine biosynthesis
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol estersContains aryl group and ester functionEnhanced antifungal activity

These structural differences significantly impact the compounds' biological activities, physicochemical properties, and potential applications.

Hazard TypeHazard StatementCategory
Skin irritationH315: Causes skin irritationWarning
Eye irritationH319: Causes serious eye irritationWarning
Respiratory effectsH335: May cause respiratory irritationWarning

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